molecular formula C14H19NO4 B5803092 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide

Cat. No. B5803092
M. Wt: 265.30 g/mol
InChI Key: NFHDWHSKHIIXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases. In

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide selectively inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids have been implicated in the regulation of pain, mood, appetite, and inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has been shown to have various biochemical and physiological effects. It has been shown to increase levels of endocannabinoids in the body, which can have analgesic, anxiolytic, and anti-inflammatory effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide is its selectivity for FAAH, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its short half-life, which may limit its effectiveness in some applications. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide and its potential for addiction and abuse. Finally, there is interest in developing more potent and selective FAAH inhibitors that may have even greater therapeutic potential.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl bromide to form ethyl 2-(3,4-dimethoxyphenyl)acetate. This intermediate is then reacted with lithium diisopropylamide to form the corresponding lithium salt. The lithium salt is then reacted with ethyl isocyanatoacetate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that have been implicated in various physiological processes. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(16)8-14(17)15-7-6-11-4-5-12(18-2)13(9-11)19-3/h4-5,9H,6-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHDWHSKHIIXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide

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